1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene
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Overview
Description
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene is an organic compound that features a benzene ring substituted with propoxy groups and a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene typically involves the following steps:
Formation of the Propoxybenzene Core: The initial step involves the alkylation of hydroquinone with propyl bromide in the presence of a base such as potassium carbonate to form 1,4-dipropoxybenzene.
Introduction of the Propane-2-sulfonyl Group: The next step involves the sulfonylation of the propoxybenzene core. This can be achieved by reacting 1,4-dipropoxybenzene with propane-2-sulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Propane-2-sulfonyl)propoxy]-4-methoxybenzene
- 1-[3-(Propane-2-sulfonyl)propoxy]-4-ethoxybenzene
Uniqueness
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
90183-73-6 |
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Molecular Formula |
C15H24O4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(3-propan-2-ylsulfonylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O4S/c1-4-10-18-14-6-8-15(9-7-14)19-11-5-12-20(16,17)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
InChI Key |
KZZCHKISXVDVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCS(=O)(=O)C(C)C |
Origin of Product |
United States |
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